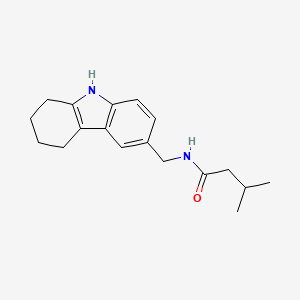

3-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide

説明

3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide is a carbazole-derived amide compound characterized by a tetrahydrocarbazole core linked to a branched butanamide moiety via a methylene bridge. The butanamide group introduces a lipophilic chain, which may influence bioavailability and intermolecular interactions, such as hydrogen bonding or van der Waals forces. Structural confirmation for such compounds typically employs spectroscopic methods (NMR, IR) and X-ray crystallography .

特性

IUPAC Name |

3-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-12(2)9-18(21)19-11-13-7-8-17-15(10-13)14-5-3-4-6-16(14)20-17/h7-8,10,12,20H,3-6,9,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFDNGMBMNSBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide typically involves multiple steps, starting with the preparation of the carbazole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions: 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions typically require acidic conditions and elevated temperatures.

Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides, in the presence of a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications.

科学的研究の応用

Chemistry: In chemistry, 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, such as enzymes and receptors, and may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: The medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: In industry, 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide can be used in the production of advanced materials, such as organic semiconductors and dyes. Its unique chemical properties make it suitable for various industrial applications.

作用機序

The mechanism by which 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

類似化合物との比較

Data Tables

Table 1: Structural Comparison of Carbazole Amides

生物活性

3-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide is a compound derived from the carbazole scaffold, which has gained attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, neuroprotective effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 366.50 g/mol. Its structure features a butanamide group linked to a tetrahydrocarbazole moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O |

| Molecular Weight | 366.50 g/mol |

| IUPAC Name | 3-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the carbazole structure. For instance, derivatives of 2,3,4,9-tetrahydro-1H-carbazole have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Properties

A study evaluated several carbazole derivatives for their cytotoxicity against MCF-7 (breast cancer), HT116 (colon cancer), and A596 (lung cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 5 to 25 µg/mL, demonstrating notable anticancer activity through mechanisms such as apoptosis induction and mitochondrial dysfunction .

Table: IC50 Values of Selected Carbazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A (related to carbazole) | MCF-7 | 5.9 |

| Compound B (related to carbazole) | HT116 | 10.5 |

| Compound C (related to carbazole) | A596 | 15.7 |

Neuroprotective Effects

In addition to anticancer properties, compounds derived from the carbazole framework have been investigated for their neuroprotective effects. Research has shown that specific derivatives can protect neuronal cells from glutamate-induced injury.

The neuroprotective activity is thought to be mediated through antioxidant mechanisms and modulation of signaling pathways involved in cell survival . For example, a derivative demonstrated significant neuroprotection at concentrations as low as 3 µM by reducing oxidative stress markers in neuronal cultures .

Table: Neuroprotective Activity of Carbazole Derivatives

| Compound | Concentration (µM) | Neuroprotective Effect |

|---|---|---|

| Compound D | 3 | Significant |

| Compound E | 30 | Moderate |

The biological activity of 3-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide can be attributed to several mechanisms:

- DNA Damage Induction : Compounds related to this scaffold have been shown to induce DNA damage in cancer cells, leading to apoptosis.

- Mitochondrial Dysfunction : Disruption of mitochondrial function is another pathway through which these compounds exert their cytotoxic effects .

- Signal Transduction Modulation : Interaction with various receptors and enzymes can modulate signaling pathways critical for cell survival and proliferation .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。